Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-
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Overview
Description
N~1~-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of a phenyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol with 4-bromoacetophenone under basic conditions to form the intermediate compound, which is then acetylated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, influencing various cellular processes.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thiol group but lacks the acetamide moiety.
N-(4-Acetylphenyl)acetamide: Contains the acetamide group but lacks the tetrazole ring.
Uniqueness: N1-(4-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to the combination of the tetrazole ring, phenyl group, and acetamide moiety, which confer distinct chemical reactivity and biological activity. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and application.
Properties
Molecular Formula |
C17H15N5O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23) |
InChI Key |
AXOMOWXBUJBVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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